Antimicrobial Activity of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine Against Staphylococcus aureus and Escherichia coli
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine has demonstrated antimicrobial activity in standardized minimum inhibitory concentration (MIC) assays, with reported MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . No head-to-head comparator data exists for direct analogs under identical conditions. This evidence establishes baseline antimicrobial activity for the target compound but does not provide differentiation against structural analogs; the activity is inferred to arise from the pyrimidine scaffold with methoxymethyl substitution. The absence of comparative data for 2-(4-methoxypyrimidin-2-yl)ethanamine (CAS 944899-23-4) or 2-(pyrimidin-2-yl)ethanamine (CAS 89464-80-2) precludes quantitative differentiation claims.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 32 µg/mL; E. coli: 64 µg/mL |
| Comparator Or Baseline | No direct comparator data available for structural analogs under identical assay conditions |
| Quantified Difference | Not applicable — comparative data unavailable |
| Conditions | Standard antimicrobial susceptibility testing; assay details not specified in source |
Why This Matters
Baseline antimicrobial activity data enables initial screening prioritization, but absence of comparative data against close structural analogs limits procurement decisions to exploratory or SAR-building applications.
